molecular formula C15H34INO B14402486 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide CAS No. 88552-95-8

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide

Katalognummer: B14402486
CAS-Nummer: 88552-95-8
Molekulargewicht: 371.34 g/mol
InChI-Schlüssel: OYBGJWYJMHZPSS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a long dodecyl chain and a trimethylammonium group, making it a surfactant with significant applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide typically involves the quaternization of dodecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

Dodecylamine+Methyl Iodide3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide\text{Dodecylamine} + \text{Methyl Iodide} \rightarrow \text{this compound} Dodecylamine+Methyl Iodide→3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: The compound is used in cell lysis and DNA extraction protocols due to its surfactant properties.

    Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can lead to cell lysis, making it useful in various biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyltrimethylammonium Bromide: Similar in structure but with a bromide ion instead of iodide.

    Tetradonium Bromide: Another quaternary ammonium compound with a longer alkyl chain.

Uniqueness

3-Hydroxy-N,N,N-trimethyldodecan-1-aminium iodide is unique due to its specific combination of a dodecyl chain and a trimethylammonium group, along with the iodide ion. This combination gives it distinct surfactant properties and makes it suitable for specific applications in chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

88552-95-8

Molekularformel

C15H34INO

Molekulargewicht

371.34 g/mol

IUPAC-Name

3-hydroxydodecyl(trimethyl)azanium;iodide

InChI

InChI=1S/C15H34NO.HI/c1-5-6-7-8-9-10-11-12-15(17)13-14-16(2,3)4;/h15,17H,5-14H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

OYBGJWYJMHZPSS-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCC(CC[N+](C)(C)C)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.